![molecular formula C21H23N3OS B2970817 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 851131-71-0](/img/structure/B2970817.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is attached to a sulfanyl group (–SH), which is further connected to an acetamide group (–CO–NH–). The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfanyl group, and an acetamide group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The imidazole ring, sulfanyl group, and acetamide group could all potentially participate in reactions. For example, the imidazole ring could undergo substitution reactions, while the sulfanyl group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, while the sulfanyl and acetamide groups could influence its polarity and solubility .Applications De Recherche Scientifique
Synthesis and Characterization
Crystal Structure and Biological Studies
Derivatives of similar structural frameworks have been synthesized and characterized, revealing insights into their crystal structure and potential for biological applications. These studies often include spectral analyses (IR, NMR) and X-ray diffraction methods to confirm the molecular structure, alongside exploring their biological activities such as antioxidant and antibacterial properties against specific bacteria like Staphylococcus aureus (Karanth et al., 2019).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. Their structural elucidation through spectroscopic studies and single-crystal X-ray crystallography demonstrates the effect of hydrogen bonding on self-assembly processes. These complexes have been evaluated for antioxidant activities, showcasing significant potential (Chkirate et al., 2019).
Pharmacological Applications
- Glutaminase Inhibitors: Analogues of compounds with a similar structural motif have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase, highlighting their therapeutic potential in inhibiting cancer cell growth. Such studies are crucial for understanding structure-activity relationships and improving drug-like properties (Shukla et al., 2012).
Chemical Sensing and Antimicrobial Activity
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized for the selective sensing of benzaldehyde derivatives, employing fluorescence properties. This application is significant for the development of new materials for chemical sensing (Shi et al., 2015).
Anticancer Activities
Certain derivatives have been synthesized and tested against a panel of human tumor cell lines, revealing their potential as anticancer agents. This research provides insights into the synthesis pathway and the anticancer activity evaluation of compounds with similar chemical frameworks (Duran & Demirayak, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-17-8-10-18(11-9-17)23-20(25)14-26-21-22-12-13-24(21)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRWVZHWHNPRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

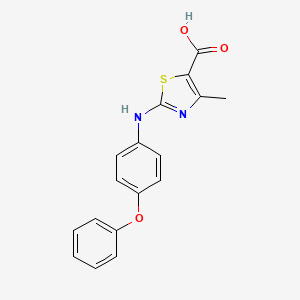
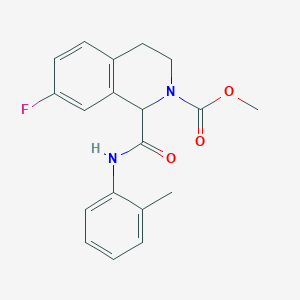




![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)
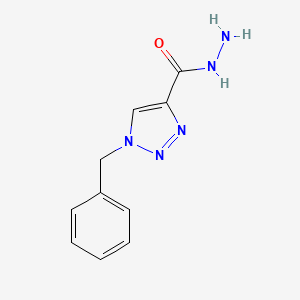
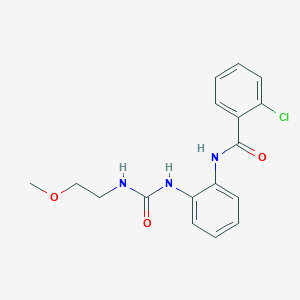
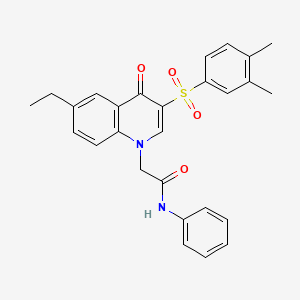

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)
![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)
![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)